molecular formula C7H18ClN B2883096 3-(Aminomethyl)-2-methylpentane hydrochloride CAS No. 2155856-28-1

3-(Aminomethyl)-2-methylpentane hydrochloride

Cat. No.: B2883096
CAS No.: 2155856-28-1
M. Wt: 151.68
InChI Key: NEGYXKHZCIUOGG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methylpentane hydrochloride is an organic compound that belongs to the class of amines It is a derivative of pentane, where an aminomethyl group is attached to the second carbon atom, and the compound is further stabilized by the addition of hydrochloride

Scientific Research Applications

3-(Aminomethyl)-2-methylpentane hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

Target of Action

The primary target of 3-(Aminomethyl)-2-methylpentane hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNALeu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNALeu .

Mode of Action

GSK3036656 inhibits the Mtb LeuRS enzyme by blocking its enzymatic activity . This inhibition is achieved through the application of the oxaborole tRNA trapping (OBORT) mechanism . The compound shows potent inhibition of Mtb LeuRS with an IC50 value of 0.20 μM .

Biochemical Pathways

The inhibition of Mtb LeuRS by GSK3036656 affects the protein synthesis pathway in Mtb . By blocking the charging of tRNALeu with leucine, the compound disrupts the production of proteins essential for the survival and proliferation of Mtb . The downstream effects of this disruption include the inhibition of Mtb growth and proliferation .

Pharmacokinetics

GSK3036656 exhibits remarkable pharmacokinetic profiles . It is highly selective for the Mtb LeuRS enzyme, with IC50 values of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively . This high selectivity suggests that the compound has a good safety profile, with minimal off-target effects

Result of Action

The inhibition of Mtb LeuRS by GSK3036656 results in potent in vitro antitubercular activity . The compound has an MIC value of 0.08 μM against Mtb H37Rv . In addition, it demonstrates efficacy against Mtb in mouse TB infection models .

Action Environment

The action, efficacy, and stability of GSK3036656 can be influenced by various environmental factors. It’s important to note that the compound’s action and efficacy have been demonstrated in both in vitro and in vivo environments .

Safety and Hazards

Like all chemicals, aminomethyl compounds should be handled with care. They can pose various safety hazards depending on their specific structure and properties .

Future Directions

Aminomethyl compounds continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research will likely focus on the synthesis of new aminomethyl derivatives and the exploration of their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-methylpentane hydrochloride typically involves the reaction of 2-methylpentane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to form the desired amine. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Comparison with Similar Compounds

  • 3-(Aminomethyl)benzeneboronic acid hydrochloride
  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-(Aminomethyl)benzoic acid hydrochloride

Comparison: 3-(Aminomethyl)-2-methylpentane hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

2-ethyl-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(5-8)6(2)3;/h6-7H,4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGYXKHZCIUOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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